Tetrakis(diethylamine)tin

Description

The exact mass of the compound Tetrakis(diethylamido)tin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(diethylamine)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(diethylamine)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSPCQTOMZHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586837 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-78-0 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethylamido)tin(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physical and chemical properties of Tetrakis(diethylamine)tin"

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrakis(diethylamino)tin

Introduction

Tetrakis(diethylamino)tin(IV), with the chemical formula Sn[N(C₂H₅)₂]₄, is a volatile, organometallic compound that has garnered significant interest in the fields of materials science and semiconductor research. As a key precursor molecule, its unique reactivity profile makes it highly valuable for the deposition of high-purity tin-containing thin films through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established experimental protocols, offering researchers and drug development professionals a detailed resource for its application.

Chemical Identity and Nomenclature

Proper identification is critical for sourcing and regulatory compliance. Tetrakis(diethylamino)tin is cataloged under several identifiers.

-

IUPAC Name : N-ethyl-N-[tris(diethylamino)stannyl]ethanamine[1]

-

Molecular Formula : C₁₆H₄₀N₄Sn[1]

-

CAS Number : 1066-78-0[1]

-

Synonyms : Tetrakis(diethylamido)tin(IV), Tin(IV) diethylamide, Octaethylstannanetetraamine[2][3]

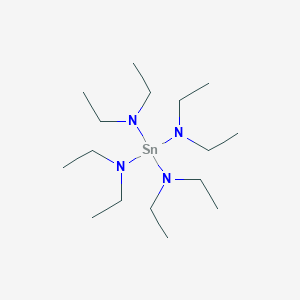

The structure consists of a central tin(IV) atom tetrahedrally coordinated to four diethylamino ligands. This coordination environment is key to its volatility and reactivity.

Physical and Spectroscopic Properties

The physical state and characteristics of a precursor are fundamental to its handling and use in deposition systems.

Physical Data

Tetrakis(diethylamino)tin is a liquid under standard conditions.[2] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 407.23 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 110 °C at 0.5 mmHg | [2][4] |

| Density | 1.125 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.49 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectral data for Tetrakis(diethylamino)tin are available in spectral databases.[1] These spectra are used to confirm the presence of the ethyl groups and their attachment to the nitrogen atoms, providing a fingerprint for the compound's structural integrity.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify characteristic vibrations of the Sn-N and C-N bonds within the molecule.

Chemical Properties and Reactivity

The utility of Tetrakis(diethylamino)tin as a precursor stems directly from its chemical reactivity, particularly the lability of the tin-nitrogen (Sn-N) bonds.

Sensitivity and Hydrolysis

The compound is highly sensitive to moisture and protic reagents.[4][5] The Sn-N bond is readily cleaved by proton sources, such as water, leading to hydrolysis. This reaction releases diethylamine and typically forms tin oxides or hydroxides. This high reactivity necessitates handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

Reactivity with Surface Hydroxyl Groups

A primary application of Tetrakis(diethylamino)tin is in surface modification and thin film deposition. It readily reacts with surface hydroxyl (-OH) groups present on oxide substrates like indium tin oxide (ITO) or silica.[7][8] This reaction proceeds via protonolysis of one or more Sn-N bonds, forming a stable covalent bond between the tin atom and a surface oxygen atom. This process anchors the tin complex to the surface, releasing diethylamine as a byproduct.[7][9]

The resulting surface-bound tin amide species retains reactive Sn-N bonds, which can be used for further chemical transformations. For instance, these surface amides can react with weakly acidic C-H bonds, such as those in terminal acetylenes, to form surface-bound tin acetylides.[7][9] This subsequent reaction is a powerful method for functionalizing surfaces.

Applications in Materials Synthesis

Tetrakis(diethylamino)tin is a preferred precursor for depositing tin oxide (SnO₂) thin films.[2]

-

Atomic Layer Deposition (ALD) : In ALD, the self-limiting reaction between Tetrakis(diethylamino)tin and a co-reactant (like water or hydrogen peroxide) allows for the layer-by-layer growth of highly uniform and conformal SnO₂ films.[10][11][12] This precision is critical for fabricating components in microelectronics and flexible electronics.[12]

-

Chemical Vapor Deposition (CVD) : This compound is also used in CVD processes to produce stable metal oxide thin films.[2]

-

Nanomaterials Synthesis : It serves as a precursor for fabricating ultrathin SnO₂ layers on carbon nanotubes, which enhances the performance of anodes in lithium-ion batteries by improving cycling stability.[2] It is also used in the non-hydrolytic sol-gel synthesis of mesoporous tin silicate xerogels, which have catalytic applications.[2]

Synthesis and Safe Handling

General Synthetic Route

Metal amido complexes like Tetrakis(diethylamino)tin are typically synthesized by salt metathesis. This involves the reaction of a metal halide (e.g., tin(IV) chloride) with a stoichiometric amount of a lithium amide salt (e.g., lithium diethylamide) in an anhydrous, aprotic solvent like hexane or ether. The reaction yields the desired metal amide and a lithium salt precipitate, which can be removed by filtration.

Reaction : SnCl₄ + 4 LiNEt₂ → Sn(NEt₂)₄ + 4 LiCl

Purification is typically achieved by distillation under reduced pressure.

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed.

-

Inert Atmosphere : All handling and storage must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition from exposure to air and moisture.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5][6] A full-face respirator may be necessary where ventilation is inadequate.[6]

-

Fire Safety : The compound is a flammable liquid.[5][13] It must be kept away from heat, sparks, open flames, and other ignition sources.[5][6][13] Use explosion-proof electrical equipment and non-sparking tools.[5][14] In case of fire, use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers; do not use water, as it reacts vigorously with the compound.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from sunlight.[13]

-

Health Hazards : Tetrakis(diethylamino)tin is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[6][14] In case of exposure, immediate medical attention is required.[6]

Experimental Protocols

Protocol for Surface Modification of Indium Tin Oxide (ITO)

This protocol is adapted from methodologies described for reacting tin amides with hydroxylated surfaces.[7][9]

Objective : To covalently attach a tin-amide layer to an ITO surface.

Materials :

-

Tetrakis(diethylamino)tin(IV)

-

ITO-coated glass slides

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Schlenk flask or glovebox

-

Nitrogen or Argon gas supply

Procedure :

-

Substrate Preparation : Clean the ITO slides by sonicating sequentially in a detergent solution, deionized water, and finally isopropanol. Dry the slides under a stream of dry nitrogen gas. To ensure a hydroxylated surface, the slides can be treated with an oxygen plasma or piranha solution (use extreme caution).

-

Reaction Setup : Transfer the cleaned, dry ITO slides into a Schlenk flask inside a glovebox or under a positive pressure of inert gas.

-

Solution Preparation : Prepare a dilute solution of Tetrakis(diethylamino)tin (e.g., 1-5% v/v) in anhydrous toluene.

-

Surface Reaction : Add the Tetrakis(diethylamino)tin solution to the Schlenk flask, ensuring the ITO slides are fully submerged.

-

Incubation : Allow the reaction to proceed at room temperature for a period of 1 to 4 hours. Gentle agitation can be applied. The reaction time can be optimized based on the desired surface coverage.

-

Washing : After the reaction period, remove the slides from the solution and wash them thoroughly with fresh anhydrous toluene to remove any physisorbed precursor. Repeat the washing step 2-3 times.

-

Drying and Analysis : Dry the surface-modified ITO slides under a stream of dry nitrogen. The slides are now ready for characterization (e.g., by XPS to confirm the presence of Sn and N on the surface) or for subsequent functionalization reactions.

Conclusion

Tetrakis(diethylamino)tin(IV) is a highly reactive and versatile organometallic precursor with significant applications in materials science. Its well-defined reactivity with protic species, particularly surface hydroxyl groups, makes it an ideal candidate for the controlled deposition of tin-containing functional layers. Understanding its physical properties, chemical reactivity, and handling requirements is essential for leveraging its full potential in the development of advanced electronic devices, catalysts, and energy storage solutions.

References

- Ereztech LLC. (2023, November 24). Safety Data Sheet: Tetrakis(dimethylamino)tin(IV). Ereztech LLC.

- EvitaChem. Buy Tetrakis(dimethylamino)tin (EVT-466749) | 1066-77-9. EvitaChem.

- National Center for Biotechnology Information. (n.d.). Tetrakis(diethylamino)tin. PubChem.

- National Center for Biotechnology Information. (n.d.). Tetrakis(dimethylamino)tin. PubChem.

- Chemos GmbH & Co.KG. Safety Data Sheet: Tetrakis(dimethylamino)tin. Chemos GmbH & Co.KG.

- ChemicalBook. TETRAKIS(DIMETHYLAMINO)

- Gelest, Inc. (2015, November 18). TETRAKIS(DIMETHYLAMINO)

- Wolfa. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Wolfa.

- ChemicalBook. (2025, September 25). TETRAKIS(DIMETHYLAMINO)TIN. ChemicalBook.

- Echemi. TETRAKIS(DIMETHYLAMINO)

- Lu, G., et al. (2000). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.

- ResearchGate. (2025, August 7). Preparation of Titania from Tetrakis(diethylamino)titanium via Hydrolysis.

- Gelest, Inc. TETRAKIS(DIMETHYLAMINO)TIN. Gelest, Inc.

- ResearchGate. (2025, August 9). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.

- Amaro, A., et al. (2025, December 30). Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide. ChemRxiv.

- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV) 1066-78-0. Sigma-Aldrich.

- Sung, M. M., et al. (1997). The Reaction of Tetrakis(dimethylamido)titanium with Self-Assembled Alkyltrichlorosilane Monolayers Possessing −OH, −NH2, and −CH3 Terminal Groups. Journal of the American Chemical Society.

- Princeton University. The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University.

- Elam, J. W., et al. (2006). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Northwestern University.

- ResearchGate. (2024, November 6). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells.

- Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)

- Ereztech. Tetrakis(diethylamino)tin(IV) | C16H40N4Sn. Ereztech.

- ResearchGate. (2014, September). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics.

- SpectraBase. Tetrakis(diethylamido)titanium(IV) - Optional[1H NMR] - Spectrum. SpectraBase.

- ResearchGate. (2025, August 7). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water.

- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV) 1066-78-0. Sigma-Aldrich.

- Ereztech. Tetrakis(dimethylamino)tin(IV) | TDMASn | C8H24N4Sn. Ereztech.

- ACS Publications. (2026, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.

Sources

- 1. Tetrakis(diethylamino)tin | C16H40N4Sn | CID 16685252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 四(二乙基胺基)锡(IV) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Tetrakis(diethylamino)tin(IV) | Tetrakis(diethylamino)tin(IV) | C16H40N4Sn - Ereztech [ereztech.com]

- 4. evitachem.com [evitachem.com]

- 5. gelest.com [gelest.com]

- 6. ereztech.com [ereztech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. princeton.edu [princeton.edu]

- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. chemos.de [chemos.de]

- 14. echemi.com [echemi.com]

A Technical Guide to the Molecular Structure of Tetrakis(diethylamino)tin

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: Tetrakis(diethylamino)tin, Sn(NEt₂), is a valuable organometallic precursor characterized by a central tin(IV) atom coordinated to four sterically demanding diethylamino ligands. This guide provides a comprehensive examination of its molecular structure, synthesis, and spectroscopic properties. The significant steric hindrance imposed by the bulky ligands leads to a distorted tetrahedral geometry around the tin atom, influencing its reactivity and utility in materials science, particularly as a precursor for tin oxide thin films via chemical vapor deposition and atomic layer deposition.[1][2] A detailed analysis of its structural parameters, bonding characteristics, and spectroscopic signatures is presented, supported by established experimental and computational methodologies.

Introduction to Tin(IV) Amides

Organotin compounds, particularly those containing tin-nitrogen bonds (stannylamines or tin amides), are a versatile class of reagents in organic and materials chemistry. Tetrakis(amino)tin compounds, with the general formula Sn(NR₂)₄, are notable for their high reactivity, stemming from the labile Sn-N bond. This bond is susceptible to cleavage by protic reagents, making these compounds excellent precursors for the synthesis of other tin-containing materials.[3]

Tetrakis(diethylamino)tin, Sn(NEt₂)₄, is a volatile liquid widely used as a precursor for depositing tin-containing thin films, such as tin oxide (SnO₂), which are critical components in transparent conducting electrodes and gas sensors.[4][5] Its molecular structure, dominated by the four bulky diethylamino groups, dictates its physical properties (e.g., volatility) and its chemical behavior in deposition processes. Understanding this structure is paramount for optimizing reaction conditions and controlling the properties of the resulting materials.

Synthesis and Handling

The synthesis of tetrakis(diethylamino)tin typically involves the salt metathesis reaction between a tin(IV) halide, such as tin(IV) chloride (SnCl₄), and a lithium or sodium salt of diethylamine. The reaction is driven by the formation of a stable alkali metal halide salt.

Typical Synthetic Protocol:

-

Preparation of Lithium Diethylamide: A solution of n-butyllithium in hexanes is added dropwise to a cooled solution (0 °C) of anhydrous diethylamine in an inert solvent like diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Reaction with Tin(IV) Chloride: The freshly prepared lithium diethylamide solution is then slowly added to a solution of tin(IV) chloride in the same solvent, maintained at a low temperature to control the exothermic reaction.

-

Workup and Isolation: After the reaction is complete, the precipitated lithium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product, a colorless to pale-yellow liquid, is purified by vacuum distillation to yield high-purity tetrakis(diethylamino)tin.[6]

Due to its high sensitivity to moisture and air, all manipulations must be performed using standard Schlenk line or glovebox techniques.[5] The compound readily hydrolyzes to form tin oxides and diethylamine.

Caption: Synthetic workflow for Tetrakis(diethylamino)tin.

Molecular Geometry and Bonding

The molecular structure of tetrakis(diethylamino)tin is defined by the coordination of four nitrogen atoms from the diethylamino ligands to the central tin(IV) atom.

Coordination Geometry: While a simple SnX₄ compound might be expected to adopt a perfect tetrahedral geometry, the significant steric bulk of the four diethylamino ligands forces a deviation from this ideal arrangement. The steric repulsion between the large -NEt₂ groups causes the N-Sn-N bond angles to distort to minimize these unfavorable interactions. This results in a molecule with a distorted tetrahedral geometry around the tin center. The Sn-N bonds are elongated to accommodate the bulky ligands.

Bonding: The Sn-N bond is a polar covalent bond. There is potential for pπ-dπ back-bonding, where the lone pair of electrons on the nitrogen atoms can be partially delocalized into the empty 5d orbitals of the tin atom. This interaction would strengthen the Sn-N bond and influence the planarity of the Sn-N-C₂ fragments. However, the steric crowding significantly twists the diethylamino groups, which can disrupt the ideal orbital overlap required for efficient pπ-dπ bonding.

Caption: Workflow for the spectroscopic characterization of the compound.

Computational Modeling

Density Functional Theory (DFT) and other computational methods are valuable for complementing experimental data. [7][8]These studies can:

-

Predict the ground-state geometry, including bond lengths and angles, which can be compared with X-ray crystallography data of related compounds.

-

Calculate vibrational frequencies to aid in the assignment of IR spectra.

-

Model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to provide insights into the compound's reactivity. [7] Computational studies can help elucidate the balance between steric and electronic effects, such as quantifying the degree of distortion from ideal tetrahedral geometry and evaluating the extent of pπ-dπ back-bonding.

Conclusion

The molecular structure of tetrakis(diethylamino)tin is characterized by a central four-coordinate tin(IV) atom bonded to four sterically bulky diethylamino ligands. This steric crowding forces the molecule into a distorted tetrahedral geometry. The compound is a volatile, moisture-sensitive liquid that serves as a critical precursor in materials science for the deposition of tin-containing films. Its structure has been thoroughly characterized by a suite of spectroscopic techniques, with NMR, IR, and MS providing definitive evidence for its composition and connectivity. The interplay of steric hindrance and the electronic nature of the Sn-N bond governs its structure and reactivity, making it a subject of continued interest in organometallic chemistry.

References

-

The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. (n.d.). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685252, Tetrakis(diethylamino)tin. Retrieved from [Link]

-

Schwartz, J., et al. (n.d.). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University. Retrieved from [Link]

-

Ereztech. (n.d.). Tetrakis(diethylamino)tin(IV). Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16684220, Tetrakis(dimethylamino)tin. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. Retrieved from [Link]

-

Durham University. (n.d.). Durham E-Theses: Studies in the organonitrogen chemistry of tin. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

University of Johannesburg. (n.d.). Green synthesis preparation and evaluation of CuO doped SnO2. Retrieved from [Link]

-

Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Retrieved from [Link]

-

ResearchGate. (n.d.). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 119 Sn NMR spectra of compounds 4 (a) and 5 (b). In (c) an enlarged.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by 119Sn Mössbauer and 119Sn NMR spectroscopies. Retrieved from [Link]

-

University of Southampton. (2016). Evaluation of nanocrystalline Sn3N4 derived from ammonolysis of Sn(NEt2)4as a negative electrode material for Li-ion and Na-ion batteries. Retrieved from [Link]

-

University of Maryland. (2017). Computational Studies of Electrode Materials in Sodium-Ion Batteries. Retrieved from [Link]

-

ResearchGate. (2013). Computational Study on the Mechanical Stability of Novel Sn/C Composite Particulate Structure as Potential Anodes for Rechargeable Na Ion Battery. Retrieved from [Link]

-

MDPI. (2023). Study of Cathode Materials for Na-Ion Batteries: Comparison Between Machine Learning Predictions and Density Functional Theory Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electronic structure and electrochemical properties of Na2MnSiO4 as a cathode material for Na-ion batteries. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. princeton.edu [princeton.edu]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 5. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 6. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]

- 7. terpconnect.umd.edu [terpconnect.umd.edu]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tetrakis(diethylamino)tin for Advanced Research Applications

This guide provides an in-depth technical overview of Tetrakis(diethylamino)tin, a critical organometallic precursor for researchers, scientists, and professionals in drug development and materials science. With full editorial control, this document is structured to deliver not just procedural steps but a foundational understanding of the causality behind its synthesis, handling, and application, ensuring scientific integrity and empowering innovative research.

Introduction and Chemical Identity

Tetrakis(diethylamino)tin, systematically named N-ethyl-N-[tris(diethylamino)stannyl]ethanamine, is a volatile, air- and moisture-sensitive organotin compound.[1] Its utility is primarily centered on its role as a high-purity precursor in thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2][3] The four diethylamino ligands attached to the central tin atom are key to its reactivity and volatility, making it an ideal candidate for producing tin-containing thin films with high precision.

Physicochemical Properties

The physical and chemical properties of Tetrakis(diethylamino)tin are crucial for its handling, storage, and application. The data presented below has been aggregated from authoritative chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₁₆H₄₀N₄Sn | PubChem[1] |

| Molecular Weight | 407.23 g/mol | Sigma-Aldrich[2][3], PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich[2][3] |

| Density | 1.125 g/mL at 25 °C | Sigma-Aldrich[2][3] |

| Boiling Point | 110 °C at 0.5 mmHg | Sigma-Aldrich[2][3] |

| Refractive Index | n20/D 1.49 | Sigma-Aldrich[2][3] |

| Flash Point | 39 °C (102.2 °F) - closed cup | Sigma-Aldrich[3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents | Gelest[4] |

Synthesis of Tetrakis(diethylamino)tin: A Self-Validating Protocol

The synthesis of Tetrakis(diethylamino)tin is predicated on the reaction of a tin(IV) halide with a lithium dialkylamide. This method, adapted from established procedures for analogous metal amides, ensures a high-purity product suitable for demanding applications like semiconductor fabrication.[5] The causality behind this choice of reactants lies in the high reactivity of the lithium amide as a potent nucleophile and the favorable thermodynamics of forming lithium chloride as a byproduct.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of Tetrakis(diethylamino)tin.

Detailed Experimental Protocol

This protocol is based on analogous syntheses of metal amides and should be performed by trained personnel under strict anhydrous and inert atmosphere conditions.

Materials:

-

Diethylamine, anhydrous

-

n-Butyllithium (in hexane)

-

Tin(IV) chloride, anhydrous

-

Anhydrous hexane or heptane

-

Standard Schlenk line or glovebox setup

-

Dry, argon-purged glassware

Procedure:

-

Preparation of Lithium Diethylamide: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve anhydrous diethylamine in anhydrous hexane. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a stoichiometric amount of n-butyllithium in hexane to the cooled diethylamine solution via the dropping funnel. The choice of n-butyllithium is due to its commercial availability and the clean formation of butane as a byproduct.[6] d. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium diethylamide. The completion can be monitored by the cessation of gas evolution.[7]

-

Reaction with Tin(IV) Chloride: a. In a separate flame-dried Schlenk flask, dissolve anhydrous tin(IV) chloride in anhydrous hexane. b. Cool both the lithium diethylamide solution and the tin(IV) chloride solution to -78 °C. c. Slowly transfer the tin(IV) chloride solution to the lithium diethylamide solution via a cannula. A molar ratio of at least 4:1 of lithium diethylamide to tin(IV) chloride is crucial to ensure complete substitution of the chloride ligands. d. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. The resulting mixture will be a slurry containing the product and precipitated lithium chloride. b. Separate the lithium chloride precipitate by filtration under an inert atmosphere. c. Remove the solvent from the filtrate under reduced pressure to yield the crude product. d. Purify the crude Tetrakis(diethylamino)tin by vacuum distillation to obtain a colorless to pale yellow liquid.[5]

Application in Atomic Layer Deposition (ALD) of Tin Oxide

Tetrakis(diethylamino)tin is a premier precursor for the ALD of tin oxide (SnO₂) thin films, a critical material in transparent conducting oxides, gas sensors, and photovoltaics.[8][9]

Causality of Precursor Choice

The suitability of Tetrakis(diethylamino)tin as an ALD precursor is rooted in several key characteristics:

-

Volatility: Its relatively low boiling point allows for efficient transport into the ALD reactor in the vapor phase.[2][3]

-

Thermal Stability: It is stable enough at the delivery temperature to prevent premature decomposition but reactive enough on the substrate surface.

-

Self-Limiting Reactivity: The diethylamino ligands readily react with surface hydroxyl groups on the substrate in a self-limiting manner, which is the cornerstone of the ALD technique.[10]

-

Clean Byproducts: The reaction byproducts are typically volatile and can be easily purged from the reactor, minimizing film contamination.

ALD Workflow Diagram

Caption: A typical four-step ALD cycle using Tetrakis(diethylamino)tin.

Step-by-Step ALD Protocol for SnO₂

This protocol is a generalized procedure and should be adapted to the specific ALD reactor system being used.

-

Substrate Preparation: Prepare the substrate by appropriate cleaning to ensure a reactive surface (e.g., with hydroxyl groups).

-

Reactor Conditions: Heat the substrate to the desired deposition temperature (typically 50-300 °C for aminotin precursors).[8]

-

Step 1: Tetrakis(diethylamino)tin Pulse: Introduce Tetrakis(diethylamino)tin vapor into the reactor for a set pulse time. The precursor will react with the surface groups.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and volatile byproducts.

-

Step 3: Co-reactant Pulse: Introduce the co-reactant (e.g., water, ozone, or hydrogen peroxide) into the reactor. This will react with the surface-bound tin species to form a monolayer of tin oxide. The choice of co-reactant can influence the film properties and growth rate.[8][9]

-

Step 4: Purge: Purge the reactor again with inert gas to remove unreacted co-reactant and byproducts.

-

Repeat: Repeat this four-step cycle until the desired film thickness is achieved. The growth is typically linear with the number of cycles.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Tetrakis(diethylamino)tin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the diethylamino ligands. These would typically be a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methylene and methyl carbons of the diethylamino ligands.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations from the ethyl groups. The Sn-N stretching vibrations are also expected, although they may be in the far-IR region. The absence of O-H and N-H stretching bands is a key indicator of product purity and lack of hydrolysis.

Safety, Handling, and Storage: A Trustworthy System

The safe handling of Tetrakis(diethylamino)tin is paramount due to its reactivity and potential hazards.

-

Hazards: This compound is flammable and reacts violently with water. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3]

-

Handling: All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with air and moisture.[11] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles/face shield, is mandatory.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

Conclusion

Tetrakis(diethylamino)tin is a versatile and highly effective precursor for the deposition of high-quality tin-containing thin films. Its predictable reactivity and favorable physical properties make it an invaluable tool for researchers in materials science and semiconductor technology. A thorough understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is essential for its safe and successful application in advanced research and development.

References

-

Elam, J. W., Baker, D. A., Hupp, J. T., & Martinson, A. B. F. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 26(2), 244-252. [Link]

-

Frontier, A. (2026). How To: Prepare LDA. University of Rochester Department of Chemistry. [Link]

-

LookChem. (n.d.). : Tetrakis(dimethylamido)tin(IV). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16685252, Tetrakis(diethylamino)tin. [Link]

- Google Patents. (n.d.). CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium.

-

Mullings, M. N., Hägglund, C., & Bent, S. F. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 31(4), 041506. [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET - TETRAKIS(DIMETHYLAMINO)TIN. [Link]

-

Lu, G., Schwartz, J., & Bernasek, S. L. (2001). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Langmuir, 17(18), 5695–5699. [Link]

-

Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. [Link]

-

Choi, W.-S. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Transactions on Electrical and Electronic Materials, 10(6), 200-203. [Link]

-

Saidaminov, M. I., et al. (2024). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Small Methods. [Link]

-

PubChem. (n.d.). Tetrakis(dimethylamino)tin. [Link]

-

Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. [Link]

-

Gelest. (2022). snt7350 - tetrakis(dimethylamino)tin. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Chan, S., et al. (1972). Lithium Dimethylamide in the Preparation of Phosphorus- and Silicon-Nitrogen Compounds. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2(1), 35-42. [Link]

- Google Patents. (n.d.).

-

Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. [Link]

Sources

- 1. Tetrakis(diethylamino)tin | C16H40N4Sn | CID 16685252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. princeton.edu [princeton.edu]

- 3. 四(二乙基胺基)锡(IV) | Sigma-Aldrich [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]

- 6. How To [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]

- 11. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

An In-depth Technical Guide to the Safe Handling of Tetrakis(diethylamino)tin

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for Tetrakis(diethylamino)tin, an air- and moisture-sensitive organometallic precursor. The information herein is synthesized from authoritative safety data sheets and established best practices for handling reactive chemical compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who may work with this or similar organotin reagents.

Introduction: Understanding the Reagent

Tetrakis(diethylamino)tin ([(C₂H₅)₂N]₄Sn), CAS No. 1066-78-0, is a volatile, liquid organotin compound.[1] Due to its high reactivity, particularly with water and protic solvents, it serves as a valuable precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating tin-containing thin films. These properties, however, necessitate stringent handling protocols to ensure personnel safety and experimental integrity. The primary hazards stem from its flammability, toxicity, corrosive nature, and extreme sensitivity to atmospheric conditions.[2]

Section 1: Hazard Identification and Classification

A thorough understanding of the hazards associated with Tetrakis(diethylamino)tin is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.

1.1 GHS Hazard Classification

The compound is classified as a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and serious eye damage.[2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] |

Signal Word: Danger [2]

1.2 Primary Routes of Exposure and Symptoms

-

Inhalation : Toxic if inhaled.[2] Vapors can be extremely destructive to the mucous membranes and upper respiratory tract.[3]

-

Skin Contact : Toxic in contact with skin.[2] Causes severe skin burns, and as an organotin compound, it may be absorbed through the skin.[3][4]

-

Eye Contact : Causes serious, irreversible eye damage.[2]

-

Ingestion : Toxic if swallowed.[2]

The causality behind its high reactivity stems from the polar Tin-Nitrogen bonds, which are susceptible to attack by protic sources like water. Upon contact with moisture, it vigorously hydrolyzes, liberating diethylamine, which is itself a flammable and corrosive substance.[4][5]

Section 2: Engineering Controls & Exposure Mitigation

The primary directive for handling Tetrakis(diethylamino)tin is to prevent its contact with the atmosphere and to contain any potential release. This is achieved through a multi-layered approach known as the "Hierarchy of Controls."

2.1 The Hierarchy of Controls

The most effective safety measures involve engineering solutions that isolate the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).

Caption: Hierarchy of Controls for managing exposure risks.

2.2 Recommended Engineering Controls

-

Inert Atmosphere Handling : All manipulations of Tetrakis(diethylamino)tin must be performed under an inert atmosphere.[3] This is non-negotiable.

-

Glovebox : A glovebox with a continuously purified inert gas atmosphere (<1 ppm O₂, H₂O) is the preferred environment. This allows for the use of standard glassware while completely isolating the material from the air.[6]

-

Schlenk Line : For labs not equipped with a glovebox, a well-maintained Schlenk line is mandatory. This system allows for the evacuation of air from glassware and backfilling with a high-purity inert gas (like nitrogen or argon), enabling safe transfers and reactions.[7][8]

-

-

Ventilation : All inert atmosphere apparatus (Glovebox, Schlenk line) must be located inside a certified chemical fume hood. This provides a secondary layer of containment in case of a leak or spill, ensuring that any released vapors are immediately exhausted.[8]

-

Static Electricity Control : This compound is a flammable liquid.[2] All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source. Use only non-sparking tools for any manipulation.[4][5]

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for robust engineering controls. All PPE must be inspected before use.

-

Eye/Face Protection : Wear tightly fitting chemical safety goggles and a full-face shield.[3] Standard safety glasses are insufficient. Contact lenses should not be worn.[5]

-

Skin Protection :

-

Gloves : Wear double-layered chemically resistant gloves. A common and effective combination is an inner nitrile glove followed by a heavier neoprene or butyl rubber outer glove.[5] Gloves must be inspected for pinholes or tears before each use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[3]

-

Lab Coat : A flame-resistant lab coat is required. Ensure cuffs are snug.

-

Clothing/Footwear : Wear long pants and closed-toe shoes made of a non-porous material.[9]

-

-

Respiratory Protection : Work should be conducted within engineering controls to prevent inhalation. However, if a risk assessment determines a potential for exposure (e.g., during a large-scale cleanup), a full-face respirator with a combination organic vapor/amine gas cartridge should be used.[5] Respirator use requires a formal institutional program, including fit-testing and training.

Section 4: Handling and Storage Protocols

4.1 Storage

-

Atmosphere : Store the container tightly closed under an inert gas atmosphere.[3] Containers that have been opened must be carefully resealed to prevent leakage.[3]

-

Location : Store in a cool, dry, well-ventilated, and secured area away from heat, sunlight, and all sources of ignition.[4][10] The storage area should be designed for flammable and toxic liquids.

-

Incompatibilities : Store away from incompatible materials, which include:

4.2 Handling and Transfers

The transfer of air-sensitive liquids requires specific techniques to prevent exposure to the atmosphere.

Protocol: Syringe/Cannula Transfer via Schlenk Technique

-

Preparation : Ensure both the source vessel (e.g., Sure/Seal™ bottle) and the receiving flask are under a positive pressure of inert gas, connected to a Schlenk line. The receiving flask should be oven-dried and cooled under vacuum before being filled with inert gas.

-

Syringe Purge : Take a clean, dry syringe with a long needle. Puncture the septum of a flask containing only inert gas and flush the syringe with the gas 3-5 times to remove all air.

-

Reagent Withdrawal : Puncture the septum of the Tetrakis(diethylamino)tin container with the purged syringe needle. Ensure the needle tip is below the liquid level. Gently pull back the plunger to draw the desired volume. Causality : Pulling too quickly can cause the pressure inside the syringe to drop, potentially drawing inert gas from the headspace into the liquid.

-

Transfer : Withdraw the syringe and quickly insert it into the septum of the receiving flask. Depress the plunger to dispense the liquid.

-

Cleaning : Immediately quench the syringe by drawing up a suitable dry, inert solvent (e.g., hexane) and dispensing it into a dedicated quench beaker containing a less reactive alcohol like isopropanol. Repeat this process multiple times before final cleaning.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Caption: Emergency Response Protocol for Spills.

5.1 Accidental Release Measures

-

Personal Precautions : Evacuate all non-essential personnel. Remove all sources of ignition.[3] Ensure adequate ventilation. Do not breathe vapors. Emergency responders must wear full PPE, including respiratory protection.

-

Containment : For a small spill, contain it with a dike of inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Clean-up : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][10]

5.2 First-Aid Measures

-

General Advice : Move the victim to fresh air immediately. Call for emergency medical help. Show the Safety Data Sheet to the attending physician.[2][3]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[2]

-

In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.

-

In Case of Eye Contact : Immediately rinse with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Get immediate medical attention from an ophthalmologist.

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4]

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media : Alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4]

-

Unsuitable Extinguishing Media : DO NOT USE WATER. The compound reacts vigorously with water, which will exacerbate the situation.[4]

-

Specific Hazards : The liquid is flammable and may form explosive vapor-air mixtures.[4] Vapors are heavier than air and may travel to an ignition source. Combustion may produce toxic fumes of tin oxides and nitrogen oxides.

-

Protective Equipment : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[3]

Section 6: Waste Disposal

All waste containing Tetrakis(diethylamino)tin, including empty containers, contaminated absorbents, and used PPE, is considered hazardous waste.

-

Containers : Place waste in a dedicated, clearly labeled, and sealed container.[10]

-

Quenching : Small residual amounts in glassware can be cautiously quenched by slow addition to a stirred, cooled vessel of a less reactive alcohol like isopropanol, under an inert atmosphere. This should only be performed by experienced personnel.

-

Disposal : Adhere strictly to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Do not dispose of it in drains or standard trash.

References

- Ereztech LLC. (2023, November 24). Safety Data Sheet: Tetrakis(dimethylamino)tin(IV).

-

Gelest, Inc. (2015, November 18). Safety Data Sheet: TETRAKIS(DIMETHYLAMINO)TIN. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. Retrieved from [Link]

-

LookChem. (n.d.). Tetrakis(dimethylamido)tin(IV) Safety Data Sheet. Retrieved from [Link]

-

ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

-

Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

Gelest. (n.d.). snt7350 - tetrakis(dimethylamino)tin. Retrieved from [Link]

-

James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. Retrieved from [Link]

-

American Elements. (n.d.). Tetrakis(diethylamido)tin(IV). Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. echemi.com [echemi.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. ereztech.com [ereztech.com]

- 10. chemos.de [chemos.de]

"solubility of Tetrakis(diethylamine)tin in organic solvents"

An In-depth Technical Guide to the Solubility of Tetrakis(diethylamino)tin in Organic Solvents

Prepared by a Senior Application Scientist

Abstract

Tetrakis(diethylamino)tin(IV), with the chemical formula Sn[N(C₂H₅)₂]₄, is a volatile, liquid organometallic compound of significant interest as a precursor in advanced materials science. Its utility, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating tin oxide thin films, is fundamentally linked to its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility of tetrakis(diethylamino)tin in organic solvents, moving beyond simple data points to explain the underlying chemical principles. We will explore the critical distinction between true solubility and solvent-induced reactivity, present a qualitative solubility profile based on empirical evidence from its applications, and provide a detailed, safety-conscious protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and materials scientists who require a practical and theoretical understanding of how to handle and deploy this reactive precursor in solution-based applications.

Core Concepts: Understanding Tetrakis(diethylamino)tin

Chemical and Physical Properties

Tetrakis(diethylamino)tin is a liquid at room temperature, a property that facilitates its use in vapor deposition techniques. The central tin(IV) atom is bonded to four diethylamino ligands, creating a sterically hindered, tetrahedral structure. The bulky diethylamino groups are crucial; they prevent intermolecular association, contributing to the compound's volatility and influencing its interactions with solvents.

Table 1: Physicochemical Properties of Tetrakis(diethylamino)tin(IV)

| Property | Value | Source |

| CAS Number | 1066-78-0 | [1][2] |

| Molecular Formula | [(C₂H₅)₂N]₄Sn | [1][2] |

| Molecular Weight | 407.23 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 1.125 g/mL at 25 °C | [1] |

| Boiling Point | 110 °C at 0.5 mmHg | [1] |

| Refractive Index | n20/D 1.49 | [1] |

Significance in Materials Science

The primary application of tetrakis(diethylamino)tin is as a single-source precursor for the deposition of tin-containing thin films, such as SnO₂.[1] These films are vital components in transparent conducting electrodes, gas sensors, and lithium-ion battery anodes.[2] The compound's high volatility and reactivity are advantageous for these processes, allowing for film deposition at relatively low temperatures.[1][2]

The Duality of Interaction: Solubility vs. Reactivity

For many stable organic compounds, solubility is governed by the "like dissolves like" principle, where polarity is the dominant factor. However, for highly reactive organometallic compounds like tetrakis(diethylamino)tin, this is an oversimplification. The interaction with a potential solvent must be evaluated through two lenses: physical dissolution and chemical reaction.

The Critical Role of Protic Solvents: A Case of Reactivity

The most significant chemical characteristic of tetrakis(diethylamino)tin is its extreme sensitivity to moisture and other protic sources (compounds with acidic protons, such as alcohols or even primary/secondary amines). The tin-nitrogen (Sn-N) bond is highly polarized and susceptible to cleavage by protonolysis.

When exposed to a protic solvent like water or ethanol, the compound does not dissolve; it reacts vigorously in an irreversible hydrolysis or alcoholysis reaction.

Reaction with Water (Hydrolysis): Sn[N(C₂H₅)₂]₄ + 4 H₂O → Sn(OH)₄ + 4 HN(C₂H₅)₂

This reaction produces tin hydroxide and free diethylamine. This is not a dissolution process and renders all protic solvents unsuitable for preparing stable solutions of the precursor. This high hydrolytic sensitivity necessitates handling the compound under a strictly inert atmosphere (e.g., high-purity nitrogen or argon in a glovebox or via Schlenk techniques).[3][4]

Solubility in Aprotic Solvents

True solubility for tetrakis(diethylamino)tin is found in aprotic organic solvents. In the absence of an acidic proton, the primary interactions are van der Waals forces. The four bulky, non-polar diethylamino ligands dominate the molecular surface, giving the compound an overall non-polar character. Consequently, it exhibits good solubility in a range of non-polar and weakly polar aprotic solvents.

Table 2: Qualitative Solubility Profile of Tetrakis(diethylamino)tin in Common Organic Solvents

| Solvent Class | Example(s) | Interaction Type | Suitability | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Unsuitable | Rapid and irreversible decomposition via protonolysis.[4][5] |

| Aprotic Non-Polar | Hexanes, Toluene, Benzene | Soluble | Excellent | "Like dissolves like" principle; dominated by weak van der Waals forces. |

| Aprotic Polar | THF, Diethyl Ether | Soluble | Good | Generally soluble, though THF may act as a coordinating ligand. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Good | Suitable for many applications, ensure solvent is anhydrous. |

The choice of solvent is often dictated by the specific application. For instance, in sol-gel synthesis, a coordinating solvent like THF might be used, whereas for simple solution transfer, a non-coordinating solvent like hexane or toluene is often preferred.[6]

Experimental Workflow for Solubility Determination

Given the absence of comprehensive quantitative solubility data in the literature, researchers often need to determine this parameter for their specific application and conditions. The following protocol outlines a reliable gravimetric method, emphasizing the critical safety and handling requirements.

Core Principle: The Self-Validating System

This protocol is designed to be self-validating. By ensuring all operations are conducted under a rigorously inert atmosphere and using anhydrous solvents, any observed insolubility can be confidently attributed to true saturation rather than decomposition. The final validation step involves recovering the solute to confirm its chemical identity has not changed.

Mandatory Safety Precautions

-

Inert Atmosphere: All manipulations must be performed in a glovebox or using Schlenk line techniques with high-purity argon or nitrogen.[3]

-

Anhydrous Solvents: All solvents must be rigorously dried and deoxygenated prior to use.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[7]

Step-by-Step Experimental Protocol

-

Preparation:

-

Transfer the chosen anhydrous solvent and tetrakis(diethylamino)tin into an inert atmosphere glovebox.

-

Pre-weigh a series of small, sealable glass vials with magnetic stir bars. Record the mass of each empty vial (m_vial).

-

-

Sample Preparation:

-

To each vial, add a precise volume of the anhydrous solvent (e.g., 2.00 mL).

-

Begin stirring the solvent in the first vial.

-

Add a small, accurately weighed amount of tetrakis(diethylamino)tin to the solvent. Allow it to stir for 10-15 minutes.

-

Observe for complete dissolution. If it dissolves, add another accurately weighed aliquot of the compound.

-

Continue this incremental addition until a small amount of the liquid precursor no longer dissolves and a persistent second phase (undissolved liquid) is observed, indicating saturation.

-

-

Equilibration:

-

Seal the saturated solution tightly and allow it to stir at a constant, controlled temperature for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Supernatant:

-

Stop stirring and allow the undissolved material to settle.

-

Carefully draw a known volume of the clear, saturated supernatant (e.g., 1.00 mL) using a micropipette or syringe and transfer it to a new, pre-weighed vial (record its mass, m_supernatant_vial).

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the supernatant in a vacuum chamber (e.g., a vacuum oven at low heat or an antechamber under vacuum) to gently evaporate the solvent.

-

Once the solvent is fully removed, re-weigh the vial containing the non-volatile solute residue (m_final).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute: m_solute = m_final - m_supernatant_vial.

-

Calculate the solubility, typically expressed in g/100 mL: Solubility = (m_solute / Volume of supernatant taken) * 100

-

Visualization of Solvent Selection Logic

The decision process for selecting an appropriate solvent for tetrakis(diethylamino)tin is not a simple matter of polarity but a hierarchical process prioritizing chemical compatibility. The following diagram illustrates this logic.

Caption: Logical workflow for selecting a suitable solvent for tetrakis(diethylamino)tin.

Conclusion

The solubility of tetrakis(diethylamino)tin is governed by its high reactivity toward protic species and its non-polar character. It is fundamentally incompatible with protic solvents like water and alcohols, with which it reacts rather than dissolves. Excellent solubility is achieved in anhydrous, aprotic organic solvents, particularly non-polar hydrocarbons and halogenated solvents. Understanding this reactivity-driven behavior is paramount for the successful handling and application of this valuable precursor in materials synthesis, ensuring both the integrity of the compound and the safety of the researcher. When quantitative data is required, a rigorous experimental protocol under inert conditions must be employed.

References

- Wolfa.Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn.

- ChemicalBook.TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9.

- Chemos GmbH & Co.KG.Safety Data Sheet: Tetrakis(dimethylamino)tin.

- Gelest, Inc.TETRAKIS(DIMETHYLAMINO)TIN Safety Data Sheet.

- Sigma-Aldrich.Tetrakis(diethylamido)tin(IV) 1066-78-0.

- National Center for Biotechnology Information.PubChem Compound Summary for CID 16684220, Tetrakis(dimethylamino)tin.

- ECHEMI.TETRAKIS(DIMETHYLAMINO)TIN SDS, 1066-78-0 Safety Data Sheets.

- Sigma-Aldrich.Tetrakis(diethylamido)tin(IV) Product Page (alternative).

- ACS Publications.The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.

- ResearchGate.Solubilities of metal-organic compounds?

- University of Calgary.Solubility of Organic Compounds.

- Cengage Learning.Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]

- 3. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 4. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of Tetrakis(diethylamino)tin

For professionals in materials science, organometallic chemistry, and drug development, the precise characterization of precursor molecules is paramount. Tetrakis(diethylamino)tin, Sn(NEt₂)₄, is a volatile, liquid organometallic compound increasingly utilized as a precursor for the deposition of tin-containing thin films, such as SnO₂, via methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The purity, stability, and reactivity of this precursor directly influence the quality, uniformity, and electronic properties of the resulting films.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Tetrakis(diethylamino)tin. As a Senior Application Scientist, my focus is not merely on presenting data but on explaining the underlying principles and experimental considerations that ensure data integrity and lead to accurate structural elucidation. This document is structured to provide both a theoretical foundation and practical, field-proven insights for researchers working with this and similar organotin compounds.

NMR spectroscopy is the cornerstone for the structural verification of diamagnetic organometallic compounds like Sn(NEt₂)₄. A comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, and, most critically, ¹¹⁹Sn isotopes. The chemical environment around the tin center and the dynamics of the diethylamino ligands are revealed through these complementary experiments.

Causality Behind Experimental Choices: Why ¹H, ¹³C, and ¹¹⁹Sn?

-

¹H NMR: This is the initial, high-sensitivity experiment to confirm the presence and structure of the diethylamino ligands. The expected pattern for an ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) is a fundamental confirmation of the ligand structure.

-

¹³C NMR: This experiment verifies the carbon backbone of the ligands. For Sn(NEt₂)₄, two distinct signals are expected, corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the four equivalent diethylamino groups.

-

¹¹⁹Sn NMR: This is the most diagnostic experiment for understanding the coordination environment of the tin atom. Tin has two NMR-active isotopes with spin ½, ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% abundance), with ¹¹⁹Sn being the more commonly observed nucleus due to its slightly higher receptivity. The chemical shift (δ) in ¹¹⁹Sn NMR is exquisitely sensitive to the coordination number and the electronic nature of the substituents on the tin atom.[1] For tetracoordinate tin(IV) compounds like Sn(NEt₂)₄, the chemical shift provides a direct fingerprint of the Sn(IV)-N₄ core. An increase in coordination number, for instance through solvent interaction, would cause a significant upfield shift (to more negative ppm values).[1]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality NMR data for reactive compounds like Sn(NEt₂)₄ demands a rigorous, self-validating protocol to prevent degradation. The compound is extremely sensitive to moisture and will hydrolyze rapidly.[2]

Step-by-Step NMR Sample Preparation and Acquisition:

-

Inert Atmosphere is Critical: All sample manipulations must be performed in a glovebox under a dry, inert atmosphere (e.g., high-purity nitrogen or argon).

-

Solvent Selection: Use a dry, deuterated solvent. Benzene-d₆ (C₆D₆) or Toluene-d₈ are excellent choices as they are non-coordinating and will not alter the tetracoordinate geometry of the tin center. Using a coordinating solvent like DMSO-d₆ could lead to changes in the ¹¹⁹Sn chemical shift.

-

Sample Preparation:

-

Use a high-quality NMR tube (e.g., J. Young tube) equipped with a PTFE valve to ensure an airtight seal.

-

In the glovebox, add ~0.5 mL of the deuterated solvent to the NMR tube.

-

Add 1-2 drops of Tetrakis(diethylamino)tin to the solvent. The compound is a liquid at room temperature.

-

Seal the J. Young tube before removing it from the glovebox.

-

-

Instrumental Parameters:

-

Acquire ¹H, ¹³C, and ¹¹⁹Sn spectra at a standard field strength (e.g., 400 or 500 MHz).

-

For ¹¹⁹Sn NMR, a wider spectral width is initially recommended to ensure the peak is located. The reference standard for ¹¹⁹Sn is tetramethyltin (SnMe₄), set to 0 ppm.

-

Inverse-gated decoupling should be used for quantitative ¹³C and ¹¹⁹Sn experiments to suppress the Nuclear Overhauser Effect (NOE) if necessary.

-

Data Interpretation: Predicted Spectra and Authoritative Grounding

A study on TDMASn reported a ¹H NMR signal at 2.80 ppm and a ¹³C NMR signal at 40.8 ppm (in C₆D₆) for the methyl protons and carbons, respectively.[3] The ¹¹⁹Sn NMR chemical shift was observed at -120.07 ppm.[3]

Predicted NMR Data for Tetrakis(diethylamino)tin

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling | Rationale / Comments |

| ¹H | ~3.1 - 3.3 | Quartet (q) | ³J(H,H) ≈ 7 Hz | Methylene protons (-N-CH₂ -CH₃) adjacent to nitrogen and a methyl group. Expected to be downfield of the corresponding signal in TDMASn due to the electron-donating nature of the additional methyl group. |

| ~1.0 - 1.2 | Triplet (t) | ³J(H,H) ≈ 7 Hz | Methyl protons (-N-CH₂-CH₃ ) coupled to the adjacent methylene protons. | |

| ¹³C | ~42 - 45 | Singlet | - | Methylene carbon (-N-CH₂ -CH₃). |

| ~14 - 16 | Singlet | - | Methyl carbon (-N-CH₂-CH₃ ). | |

| ¹¹⁹Sn | -120 to -150 | Singlet | - | The ¹¹⁹Sn chemical shift is highly dependent on the electronic environment. The diethylamino group is slightly more electron-donating than the dimethylamino group, which typically results in increased shielding and a more upfield (more negative) chemical shift.[1] The value is expected to be in the range typical for tetracoordinate Sn(IV) amides.[3] |

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of volatile organometallic compounds. The resulting fragmentation can provide strong evidence for the compound's structure.

Principles of EI-MS for Tin Amides

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation. For Sn(NEt₂)₄, fragmentation is expected to proceed through two primary, competing pathways:

-

Loss of a Ligand Radical: The Sn-N bond can cleave homolytically, leading to the loss of a diethylamino radical (•NEt₂). This is a common pathway for organometallic compounds.

-

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom (the alpha-carbon) can break. This is a characteristic fragmentation pathway for amines.[5] This would result in the loss of a methyl radical (•CH₃) from one of the ethyl groups.

Experimental Protocol for Mass Spectrometry

-

Inlet System: Due to its volatility, Sn(NEt₂)₄ can be introduced into the mass spectrometer via a direct insertion probe (DIP) with gentle heating or through a gas chromatography (GC-MS) interface if sufficient thermal stability is confirmed.

-

Ionization Method: Electron Ionization (EI) at a standard 70 eV is typically used to induce fragmentation and generate a characteristic fingerprint spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the isotopic pattern of tin. Tin has multiple stable isotopes, which results in a highly characteristic cluster of peaks for any tin-containing fragment.

Predicted Fragmentation Pathway

The molecular weight of Tetrakis(diethylamino)tin (C₁₆H₄₀N₄Sn) is 407.23 g/mol . The predicted fragmentation is based on the principles of alpha-cleavage and ligand loss.

Table of Predicted Major Fragments in EI-MS

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Formula | Description of Loss |

| 408 | [Sn(NEt₂)₄]⁺• | C₁₆H₄₀N₄Sn | Molecular Ion (M⁺•) |

| 393 | [Sn(NEt₂₎₃(N(CH₂)CH₃)]⁺ | C₁₅H₃₇N₄Sn | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 336 | [Sn(NEt₂)₃]⁺ | C₁₂H₃₀N₃Sn | Loss of a diethylamino radical (•NEt₂). This is expected to be a major fragment. |

| 264 | [Sn(NEt₂)₂]⁺• | C₈H₂₀N₂Sn | Loss of two diethylamino radicals. |

| 192 | [Sn(NEt₂)]⁺ | C₄H₁₀NSn | Loss of three diethylamino radicals. |

| 120 | [Sn]⁺• | Sn | Bare Tin Ion |

| 72 | [H₂N=C(CH₃)₂]⁺ | C₄H₁₀N | Diethylamino cation fragment from ligand. |

Visualization of Key Structures and Processes

Diagrams are essential for visualizing the molecular structure and the logical flow of fragmentation in mass spectrometry.

Caption: Molecular structure of Tetrakis(diethylamino)tin.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The analytical characterization of Tetrakis(diethylamino)tin is fundamental to its application as a high-purity chemical precursor. This guide establishes a robust framework for interpreting its NMR and mass spectra. The predicted ¹H, ¹³C, and ¹¹⁹Sn NMR data provide a clear spectral signature for confirming the molecular structure and purity, with the ¹¹⁹Sn chemical shift being a key indicator of the tetracoordinate tin(IV) center. The proposed mass spectrometry fragmentation pattern, dominated by the sequential loss of diethylamino ligands, offers a reliable method for confirming the molecular weight and connectivity. By grounding these interpretations in established chemical principles and data from analogous compounds, researchers can confidently validate the integrity of this critical material.

References

-

Lee, D., Lee, H., Kim, M. et al. (2022). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Advanced Materials Interfaces, 9(12), 2102288. Available at: [Link]

-

Santos, R. C. et al. (2005). A Sn-119 Mossbauer spectroscopic investigation of tin complexes with amidines. Main Group Metal Chemistry, 28(9), 497-504. Available at: [Link]

-

Ereztech. (n.d.). Tetrakis(dimethylamino)tin(IV). Retrieved from [Link]

-

Khan, M. A., et al. (2023). Biologically potent organotin(IV) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. RSC Advances, 13(16), 10831-10851. Available at: [Link]

-

ResearchGate. (n.d.). ¹H- and ¹¹⁹Sn-NMR spectral data (ppm, DMSO-d₆) of complexes 1-4. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrakis(diethylamido)titanium(IV). Retrieved from [Link]

-

Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. Available at: [Link]

-

ResearchGate. (n.d.). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(dimethylamino)tin. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(diethylamino)tin. Retrieved from [Link]

-

Corneille, J. S., et al. (1995). Surface spectroscopic studies of the deposition of TiN thin films from tetrakis‐(dimethylamido)‐titanium and ammonia. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 13(4), 1116-1121. Available at: [Link]

-

Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Retrieved from [Link]

-

Adeyemi, A. O., et al. (1981). Synthesis and spectroscopic studies of inorganic tin derivatives of amino-acids and their esters. Journal of the Chemical Society, Dalton Transactions, (6), 1536-1540. Available at: [Link]

-

Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. Retrieved from [Link]

-

Philip, J., Mullins, M. A., & Curran, C. (1969). Moessbauer spectra of some complexes of tin(IV) chloride and tin(IV) bromide with organic ligands. Inorganic Chemistry, 8(8), 1629-1631. Available at: [Link]

-

Sair, U., & Thakur, A. (2022). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Results in Chemistry, 4, 100342. Available at: [Link]

-

ResearchGate. (n.d.). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]

-

ResearchGate. (n.d.). H and ¹¹⁹Sn NMR data (d ppm) of ligands and complexes. Retrieved from [Link]

-

Boyle, T. J., et al. (1996). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. Coordination Chemistry Reviews, 156, 299-335. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OCR. (n.d.). Data Sheet for Chemistry A. Retrieved from [Link]

-

Fish, R. H., et al. (1968). The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1866-1869. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ACS Publications. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]